molecular formula C12H20Cl2N2 B13448081 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride

Cat. No.: B13448081
M. Wt: 263.20 g/mol
InChI Key: NWMZNSTYMWOIRE-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of readily available raw materials and efficient catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines with high regio- and stereochemical control .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparison: 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H

InChI Key

NWMZNSTYMWOIRE-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl

Origin of Product

United States

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